molecular formula C11H17NO B13160275 2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile

2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B13160275
M. Wt: 179.26 g/mol
InChI Key: XWVSTZXXWYNGIS-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)bicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a nitrile group and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitrile group can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane, 2-methyl-: This compound has a similar bicyclic structure but lacks the nitrile and methoxyethyl groups.

    2-Methoxybicyclo[2.2.1]heptane: Similar in structure but without the nitrile group.

Uniqueness

2-(2-Methoxyethyl)bicyclo[221]heptane-2-carbonitrile is unique due to the presence of both the nitrile and methoxyethyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C11H17NO/c1-13-5-4-11(8-12)7-9-2-3-10(11)6-9/h9-10H,2-7H2,1H3

InChI Key

XWVSTZXXWYNGIS-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CC2CCC1C2)C#N

Origin of Product

United States

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